Cas no 58285-26-0 (Delphinidin 3-O-Rutinoside)

Delphinidin 3-O-Rutinoside 化学的及び物理的性質
名前と識別子
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- Delphinidin 3-O-Rutinoside
- delphinidin 3-O-(6-O-(α-rhamnopyranosyl)-β-glucopyranoside)
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- インチ: 1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H/t10?,19?,20?,21-,22+,23?,24?,25?,27-,28-;/m1./s1
- InChIKey: KDFHRPXMWKFYPK-XJQMRPJVSA-N
- ほほえんだ: [Cl-].c1(O)cc2[o+]c(-c3ccc(O)c(OC)c3)c(O[C@@H]3OC(CO[C@@H]4OC(C)C(O)[C@H](O)C4O)[C@@H](O)C(O)C3O)cc2c(O)c1
Delphinidin 3-O-Rutinoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D230705-50mg |
Delphinidin 3-O-Rutinoside |
58285-26-0 | 50mg |
$ 25000.00 | 2023-09-08 | ||
TRC | D230705-10mg |
Delphinidin 3-O-Rutinoside |
58285-26-0 | 10mg |
$11274.00 | 2023-05-18 | ||
TRC | D230705-25mg |
Delphinidin 3-O-Rutinoside |
58285-26-0 | 25mg |
$13323.00 | 2023-05-18 |
Delphinidin 3-O-Rutinoside 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
Delphinidin 3-O-Rutinosideに関する追加情報
Delphinidin 3-O-Rutinoside: A Comprehensive Overview
Delphinidin 3-O-Rutinoside (CAS No. 58285-26-0) is a naturally occurring anthocyanin derivative that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields, including food science, cosmetics, and pharmaceuticals. This compound is a glycosylated form of delphinidin, a type of flavonoid, and is commonly found in various berries, grapes, and other pigmented fruits and vegetables. The long-tail keyword "Delphinidin 3-O-Rutinoside" refers to its specific structure, where the delphinidin aglycone is attached to a rutinose sugar moiety, contributing to its stability and bioavailability.
The structural elucidation of Delphinidin 3-O-Rutinoside has been extensively studied using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed that the compound exhibits a characteristic absorption spectrum in the visible range, which is responsible for the blue to purple hues observed in many plant tissues. Recent research has focused on the stereochemistry of the glycosidic bond in Delphinidin 3-O-Rutinoside, shedding light on its molecular interactions and potential for enzymatic modification.
One of the most promising areas of research involving Delphinidin 3-O-Rutinoside is its antioxidant activity. Studies have demonstrated that this compound possesses potent free radical scavenging properties, making it a potential candidate for use in antioxidant-rich food products and nutraceuticals. For instance, a 2021 study published in the *Journal of Agricultural and Food Chemistry* highlighted the ability of Delphinidin 3-O-Rutinoside to inhibit lipid peroxidation and reduce oxidative stress in vitro, suggesting its potential benefits for human health.
In addition to its antioxidant properties, Delphinidin 3-O-Rutinoside has also been investigated for its anti-inflammatory effects. Research conducted at the University of California revealed that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings have implications for the development of novel anti-inflammatory agents, particularly for chronic inflammatory diseases such as arthritis and cardiovascular disorders.
The cosmetic industry has also taken notice of Delphinidin 3-O-Rutinoside, leveraging its photoprotective properties to formulate sunscreens and skin care products. A recent study published in *Scientific Reports* demonstrated that this compound can effectively absorb UV radiation and protect skin cells from UV-induced damage. Furthermore, its ability to enhance skin elasticity and reduce oxidative stress makes it a valuable ingredient in anti-aging formulations.
From an agricultural perspective, Delphinidin 3-O-Rutinoside plays a crucial role in plant defense mechanisms against environmental stresses such as UV radiation, temperature fluctuations, and pathogen attacks. Researchers at the University of Adelaide have explored the biosynthesis pathways of this compound in plants, identifying key enzymes such as UDP-glucose:flavonoid glycosyltransferases (UFGTs) that are responsible for its formation. Understanding these pathways could pave the way for genetic engineering strategies to enhance the production of Delphinidin 3-O-Rutinoside in crops, thereby improving their nutritional value and market appeal.
Despite its numerous benefits, there are challenges associated with the commercialization of Delphinidin 3-O-Rutinoside. One major issue is its limited stability under certain conditions such as high temperatures or prolonged exposure to light, which can lead to degradation and loss of functionality. To address this, scientists are exploring encapsulation techniques such as microencapsulation and nanoencapsulation to improve its shelf life and bioavailability.
In conclusion, Delphinidin 3-O-Rutinoside (CAS No. 58285-26-0) is a multifaceted natural compound with immense potential across various industries. Its antioxidant, anti-inflammatory, photoprotective, and photoprotective properties make it a valuable ingredient in food, cosmetics, and pharmaceuticals. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in promoting human health and well-being.
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